1-[(2,4-Difluorophenyl)methyl]triazole
Description
Historical Context and Contemporary Relevance of Triazole Chemistry in Research
The story of triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, dates back to the 19th century. Initially of academic interest, their versatile chemical nature and broad spectrum of biological activities have propelled them to the forefront of modern drug discovery and materials science. The two common isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), form the backbone of a vast array of pharmacologically active agents. mdpi.com
In contemporary research, the triazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. This has led to the development of numerous successful drugs, including antifungal agents like fluconazole (B54011) and voriconazole (B182144), which prominently feature a triazole ring. nih.gov The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, has further revolutionized the synthesis of complex molecular architectures, making the triazole moiety a cornerstone of modern medicinal and materials chemistry.
Academic Rationale for Investigating Fluorine-Containing Heterocyclic Compounds
The introduction of fluorine atoms into organic molecules, particularly in aromatic and heterocyclic systems, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Strategically placing fluorine atoms on a phenyl ring can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. The 2,4-difluorophenyl motif, in particular, is a common feature in many successful pharmaceuticals, valued for the enhanced biological activity it often confers.
Positioning of 1-[(2,4-Difluorophenyl)methyl]triazole within Modern Organic and Medicinal Chemistry Research
This compound stands at the intersection of the aforementioned fields, representing a key structural motif in the development of new therapeutic agents. Its structure is closely related to the core of several potent antifungal drugs. For instance, it serves as a crucial intermediate in the synthesis of various azole antifungal agents. researchgate.netjst.go.jp The combination of the metabolically robust 2,4-difluorophenyl group with the versatile triazole ring makes it a prime candidate for lead optimization in drug discovery programs.
Research into compounds with this scaffold is often focused on exploring their antimicrobial, particularly antifungal, properties. The 2,4-difluorophenyl group is known to enhance the antifungal potency of triazole-based compounds. archivepp.com Studies on structurally similar molecules have demonstrated significant activity against a range of fungal pathogens. For example, derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols have shown broad-spectrum antifungal activities. researchgate.net
The synthesis and biological evaluation of various derivatives built upon the this compound framework are active areas of research. Scientists are exploring how modifications to this core structure can lead to new compounds with improved efficacy and a broader spectrum of activity.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives with a 2,4-Difluorophenyl Moiety
| Compound/Derivative Class | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Clinafloxacin-triazole hybrid with 2,4-difluoro at phenyl ring | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–1 µg/mL | researchgate.net |
| 1-[(biarylmethyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Candida spp., Aspergillus fumigatus | Broad-spectrum activity | nih.gov |
| Thiazolo[4,5-d] pyrimidine (B1678525) hybrids with 1H-1,2,4-triazole | Various fungi | Good to excellent (MIC: 0.06–8 µg/mL) | archivepp.com |
This table presents data for derivatives containing the 2,4-difluorophenyl-triazole moiety to illustrate the research context of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFUFMOPAVYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2,4 Difluorophenyl Methyl Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for N-Substituted Triazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. beilstein-journals.orgresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net
Regioselective Access to 1,4-Disubstituted 1,2,3-Triazole Isomers
The CuAAC reaction provides exclusive regioselective access to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This selectivity is a key advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. beilstein-journals.org The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the formation of the 1,4-isomer. nih.gov This high degree of regioselectivity is crucial in the synthesis of complex molecules where precise control over the substitution pattern is required.
The synthesis of 1-[(2,4-Difluorophenyl)methyl]triazole derivatives via CuAAC would involve the reaction of 1-(azidomethyl)-2,4-difluorobenzene (B3427847) with a terminal alkyne in the presence of a copper(I) catalyst. The choice of reaction partners allows for the introduction of a wide variety of substituents at the 4-position of the triazole ring.
Development of Heterogeneous and Homogeneous Copper Catalyst Systems
Both homogeneous and heterogeneous copper catalyst systems have been developed for the CuAAC reaction, each with its own advantages and disadvantages. rsc.orgresearchgate.net
Homogeneous Catalysts: These are soluble in the reaction medium and are generally more active and selective than their heterogeneous counterparts. rsc.org Common homogeneous catalysts include Cu(I) salts like CuI and CuBr, often used in combination with ligands such as triphenylphosphine (B44618) or N,N-diisopropylethylamine (DIPEA) to stabilize the Cu(I) oxidation state and prevent disproportionation. nih.gov In situ generation of the Cu(I) catalyst from a Cu(II) salt, such as CuSO4, with a reducing agent like sodium ascorbate (B8700270) is also a widely used and convenient method. researchgate.net
Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid reaction medium. researchgate.netrsc.org The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org This is particularly important in the synthesis of pharmaceutical compounds where low levels of metal contamination are required. researchgate.net Examples of heterogeneous copper catalysts include copper nanoparticles, copper supported on various materials like charcoal, silica, or polymers, and metal-organic frameworks (MOFs). researchgate.netmdpi.com
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | CuI, CuSO4/Sodium Ascorbate, [Cu(CH3CN)4]PF6 | High activity and selectivity, mild reaction conditions. | Difficult to separate from the product, potential for metal contamination. |
| Heterogeneous | Copper nanoparticles, Cu on charcoal, Cu-MOFs | Easy separation and recycling, low product contamination. | Generally lower activity than homogeneous catalysts, potential for metal leaching. |
Stereochemical Control and Mechanistic Insights in CuAAC for Difluorophenyl-Containing Precursors
Achieving stereochemical control in the CuAAC reaction is a significant area of research, particularly for the synthesis of chiral triazole-containing compounds. While the core CuAAC reaction does not inherently create a new stereocenter at the triazole ring, the use of chiral precursors or chiral catalysts can influence the stereochemistry of the final product.
For the synthesis of chiral derivatives of this compound, a chiral center could be introduced in either the azide or the alkyne precursor. For example, starting with a chiral 1-(azidomethyl)-2,4-difluorobenzene derivative would lead to the formation of a chiral triazole product. Alternatively, the use of a chiral alkyne would also result in a stereochemically defined product.
Mechanistically, the CuAAC reaction is understood to proceed through a series of intermediates involving copper acetylides and a copper-triazolide species. The regioselectivity for the 1,4-isomer is dictated by the lower energy transition state for the reaction of the terminal nitrogen of the azide with the copper-activated alkyne. While the 2,4-difluorophenyl group is not directly involved in the cycloaddition, its electronic properties can influence the reactivity of the azide precursor. The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the azide, potentially influencing reaction rates. However, the fundamental mechanism and high regioselectivity of the CuAAC are generally maintained.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers
While CuAAC is highly selective for the 1,4-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com This reaction is typically catalyzed by ruthenium complexes such as CpRuCl(PPh3)2 or [CpRuCl]4.
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through a ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-disubstituted triazole. researchgate.net The ability to selectively access the 1,5-isomer is of great importance as it allows for the synthesis of a different class of triazole derivatives with potentially distinct biological activities and material properties. For the synthesis of a 1,5-disubstituted derivative of this compound, one would react 1-(azidomethyl)-2,4-difluorobenzene with a terminal alkyne in the presence of a suitable ruthenium catalyst.
Zinc-Catalyzed and Other Transition Metal-Mediated Cycloaddition Reactions
Besides copper and ruthenium, other transition metals have been explored for their ability to catalyze the azide-alkyne cycloaddition. Zinc-catalyzed azide-alkyne cycloaddition (ZnAAC) has emerged as a greener and more cost-effective alternative to copper-catalyzed methods. Zinc acetate (B1210297) (Zn(OAc)2) has been shown to effectively catalyze the formation of 1,4-disubstituted-1,2,3-triazoles in water, highlighting its potential for environmentally friendly synthesis. Other zinc-based catalysts, such as zinc on charcoal (Zn/C), have also been reported to promote the cycloaddition of organic azides and alkynes.
Other transition metals like silver and iridium have also been investigated for their catalytic activity in azide-alkyne cycloadditions, further expanding the toolkit for the synthesis of substituted triazoles.
Metal-Free and Sustainable Synthetic Approaches
In recent years, there has been a growing interest in developing metal-free synthetic methods for the preparation of triazoles to avoid the potential toxicity and environmental concerns associated with residual metals. Several metal-free approaches have been developed, often relying on the use of organocatalysts or thermal conditions with activated substrates.
One notable metal-free approach involves the reaction of primary amines, enolizable ketones, and an azide source in an organocascade process to yield 1,5-disubstituted 1,2,3-triazoles. Another strategy involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds to construct 5-amino-1,2,3-triazoles under mild, metal-free conditions. nih.gov The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of triazole-containing compounds.
| Method | Catalyst/Conditions | Regioisomer | Key Features |
|---|---|---|---|
| CuAAC | Copper(I) | 1,4-Disubstituted | High yield, mild conditions, wide functional group tolerance. |
| RuAAC | Ruthenium complexes (e.g., Cp*RuCl(PPh3)2) | 1,5-Disubstituted | Complementary to CuAAC, provides access to different isomers. |
| ZnAAC | Zinc salts (e.g., Zn(OAc)2) | 1,4-Disubstituted | Greener alternative, can be performed in water. |
| Metal-Free | Organocatalysts or thermal conditions | Varies (e.g., 1,5-disubstituted) | Avoids metal contamination, environmentally friendly. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Complex Systems
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, allowing for the formation of triazoles in complex biological environments without the need for a toxic copper catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in a cycloalkyne, such as a dibenzocyclooctyne (DBCO), upon reaction with an azide to form a stable triazole. baseclick.eu
While direct examples of SPAAC for the synthesis of this compound are not prevalent in the literature, the principles of this methodology are highly applicable. The synthesis would involve the reaction of a strained cycloalkyne with a precursor such as 2,4-difluorobenzyl azide. This approach would be particularly advantageous for the late-stage functionalization of complex molecules or for syntheses conducted in sensitive environments where metal catalysts are undesirable. The reaction proceeds efficiently at ambient temperatures and in a variety of solvents, including aqueous media. nih.gov The choice of cycloalkyne is critical, with modifications to the cyclooctyne (B158145) structure influencing the reaction kinetics. nih.gov
Key Features of SPAAC:
Bioorthogonality: The reaction is highly selective and does not interfere with biological processes.
Catalyst-Free: Avoids the cytotoxicity associated with copper catalysts. magtech.com.cn
Mild Reaction Conditions: Proceeds at or near physiological temperature and pH.
High Efficiency: Often provides high yields of the triazole product. magtech.com.cn
Microwave and Ultrasound-Assisted Protocols for Triazole Ring Formation
Microwave and ultrasound irradiation have become valuable tools in organic synthesis for their ability to significantly reduce reaction times and improve yields. nih.govrsc.org These energy sources can promote the efficient formation of the 1,2,4-triazole (B32235) ring.
Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with the solvent and reactant molecules, leading to rapid temperature increases. researchgate.net This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, often resulting in cleaner reactions and easier work-up procedures. rjptonline.orgresearchgate.net For the synthesis of this compound, a microwave-assisted approach could involve the reaction of a 2,4-difluorophenylmethyl-substituted precursor with a suitable triazole-forming reagent. A comparative analysis of conventional and microwave-assisted methods often highlights the dramatic reduction in reaction time, from hours to minutes. rsc.org
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net This can lead to enhanced reaction rates and yields. asianpubs.orgmdpi.com Ultrasound has been employed in the synthesis of 1,2,4-triazoles, demonstrating its utility as a green chemistry technique. nih.govresearchgate.net The synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been reported to be more efficient under ultrasound irradiation compared to conventional heating, with yields increasing from 60-75% to 75-89% and reaction times decreasing from 16-26 hours to 40-80 minutes. mdpi.com
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours to days | Moderate to good | Well-established and widely used. |
| Microwave-Assisted | Minutes | Good to excellent rsc.org | Rapid reaction rates, higher yields, cleaner reactions. rjptonline.org |
| Ultrasound-Assisted | Minutes to a few hours | Good to excellent mdpi.com | Improved yields, shorter reaction times, energy efficiency. nih.govasianpubs.org |
Mechanochemical and Solvent-Free Methodologies
Mechanochemistry and solvent-free reactions represent a significant advancement in green and sustainable chemistry by minimizing or eliminating the use of harmful solvents. nih.gov
Mechanochemical Synthesis: This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net It has been successfully applied to the synthesis of 1,2,4-triazoles, including a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.netresearchgate.net This method offers several advantages, including reduced solvent waste, shorter reaction times, and often, access to different reaction pathways compared to solution-phase chemistry.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can lead to higher reaction rates, simplified work-up procedures, and a significantly reduced environmental footprint. The synthesis of 1,2,4-triazole derivatives has been achieved under solvent-free conditions, often in combination with microwave irradiation. researchgate.net For example, the reaction of hydrazides with other reagents under solvent-free conditions can efficiently produce the desired triazole core.
Alternative Cycloaddition and Condensation Reactions for 1,2,4-Triazole Scaffolds
Beyond the well-known azide-alkyne cycloadditions, a variety of other cycloaddition and condensation reactions are available for the synthesis of the 1,2,4-triazole ring.
[3+2] Cycloaddition Reactions: This class of reactions is a cornerstone of 1,2,4-triazole synthesis. One notable example involves the reaction of nitrile imines, generated in situ from hydrazonoyl hydrochlorides, with various dipolarophiles. researchgate.net Nitriles themselves can also serve as partners in [3+2] cycloadditions with azinium-N-imines, catalyzed by copper. researchgate.net
Condensation Reactions: Classical condensation reactions remain a vital and versatile approach to 1,2,4-triazole synthesis.
Einhorn-Brunner Reaction: This involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com
Pellizzari Reaction: This method utilizes the reaction of an amide with an acyl hydrazide to form the triazole ring. researchgate.netscispace.com
From Amidines: Amidines can react with hydrazines in a cyclization reaction to yield 1,2,4-triazoles. This method is often efficient and provides good yields. frontiersin.org
From Hydrazones: Hydrazones are versatile precursors that can be converted to 1,2,4-triazoles through reactions with various amines under oxidative conditions. frontiersin.org
A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines provides a green and efficient route to fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org
Synthetic Routes for Incorporating the 2,4-Difluorophenylmethyl Moiety
The introduction of the 2,4-difluorophenylmethyl group can be achieved either by using a pre-functionalized precursor in the triazole-forming reaction or by derivatizing the triazole ring after its formation.
Design and Synthesis of Methylene-Linked 2,4-Difluorophenyl Precursors
The synthesis of precursors containing the 2,4-difluorophenylmethyl moiety is a critical first step. These precursors are typically designed to contain a functional group that can participate in the triazole-forming reaction.
Synthesis of 2,4-Difluorobenzyl Azide: A common method for preparing organic azides is the reaction of the corresponding halide with sodium azide. Thus, 2,4-difluorobenzyl bromide or chloride can be treated with sodium azide in a suitable solvent like DMF or DMSO to yield 2,4-difluorobenzyl azide. This azide can then be used in cycloaddition reactions.
Synthesis of Alkynes with the 2,4-Difluorophenylmethyl Group: An alkyne-containing precursor can be synthesized by reacting 2,4-difluorobenzyl bromide with a terminal alkyne, such as propargyl alcohol, in the presence of a base. The resulting ether can then be used in cycloaddition reactions.
Synthesis of Hydrazides and Amidines: Carboxylic acids can be converted to the corresponding hydrazides, which are key intermediates in many 1,2,4-triazole syntheses. nih.gov For example, 2,4-difluorophenylacetic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. Similarly, nitriles can be converted to imidates, which then react with hydrazides. nih.gov
Post-Cyclization Derivatization of the Triazole Ring
An alternative strategy involves the formation of a functionalized triazole ring that can be subsequently derivatized with the 2,4-difluorophenylmethyl group.
Asymmetric Synthesis and Chiral Resolution of this compound Analogs
The development of enantiomerically pure triazole-based compounds, particularly those containing the this compound scaffold, is of significant interest due to the stereospecific interactions of enantiomers with biological targets. Advanced synthetic methodologies have focused on two primary strategies: direct asymmetric synthesis to create a specific stereoisomer and the resolution of racemic mixtures. These approaches are critical for producing chiral analogs, such as the active ingredients in advanced antifungal agents like voriconazole (B182144) and efinaconazole. acs.org
Another powerful technique for establishing stereocenters is asymmetric epoxidation. A concise enantioselective synthesis of voriconazole, an analog featuring the difluorophenyl moiety, utilizes a highly enantioselective vanadium-catalyzed epoxidation of a tetrasubstituted (Z)-allylic alcohol to construct the critical contiguous carbon stereocenters in a single step. researchgate.net The use of chiral auxiliaries also represents a viable method for controlling stereochemistry. For example, novel chiral γ-aryl-1H-1,2,4-triazole derivatives have been synthesized with high enantiomeric excess (ee) values by employing a chiral auxiliary as a controlling reagent. nih.gov
The table below summarizes key findings in the asymmetric synthesis of these triazole analogs.
| Methodology | Key Reagents/Catalyst | Substrate Type | Outcome | Reference(s) |
| Catalytic Asymmetric Cyanosilylation | Gd(HMDS)₃ and ligand 5 | Electron-deficient ketones | High enantioselectivity, efficient synthesis of chiral tertiary alcohol intermediate. | acs.org, nih.gov |
| Catalytic Asymmetric Cyanosilylation | Chiral Lewis base catalyst, TMSCN | Acylsilanes | High enantio- and site-selectivities for tetrasubstituted chiral carbon centers. | dntb.gov.ua |
| Asymmetric Epoxidation | VO(OⁱPr)₃/BHA ligand | Tetrasubstituted (Z)-allylic alcohol | Highly enantioselective construction of contiguous carbon stereocenters. | researchgate.net |
| Chiral Auxiliary Control | Chiral auxiliary reagent | Not specified | Moderate to high ee values (up to 99%). | nih.gov |
Chiral resolution is the alternative strategy, involving the separation of enantiomers from a racemic mixture. This is most commonly achieved through chiral chromatography. mdpi.comresearchgate.net Direct separation using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) has proven to be a sophisticated and effective technique for resolving racemic azole compounds. mdpi.comresearchgate.net A variety of CSPs have been successfully employed, including those based on macrocyclic glycopeptides and derivatized carbohydrates like maltodextrin (B1146171) and amylose. mdpi.com The choice of mobile phase, which can range from normal phase and polar organic to reversed phase, is also critical for achieving effective separation. mdpi.com Research has shown that certain CSPs, such as those based on derivatized maltodextrin, can be particularly effective, successfully separating a wide range of new chiral azole compounds. mdpi.com
The table below details examples of chiral resolution techniques applied to azole compounds.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Outcome | Reference(s) |
| Chiral HPLC | Macrocyclic glycopeptides | Normal phase, polar organic, reversed phase | Successful separation of enantiomers for a set of twelve new azole compounds. | mdpi.com |
| Chiral HPLC | Derivatized maltodextrin and amylose | Normal phase, polar organic, reversed phase | The maltodextrin-based column separated ten out of twelve new chiral azole compounds. | mdpi.com |
| Chiral HPLC | Cyclodextrin-based chiral column | Acetonitrile:water (0.2% HCOOH) | Achieved enantioresolution of econazole, an antifungal with one chiral center. | researchgate.net |
Mechanistic Investigations of Biological Interactions for 1 2,4 Difluorophenyl Methyl Triazole Derivatives
Enzyme Inhibition and Molecular Target Identification Studies
Derivatives of 1-[(2,4-Difluorophenyl)methyl]triazole have been the subject of numerous studies to identify and characterize their interactions with various enzymatic targets. These investigations are crucial for understanding their mechanisms of action at a molecular level.
Interactions with Cytochrome P450 Enzymes, with a Focus on CYP51 (Lanosterol 14α-Demethylase)
The primary and most well-documented molecular target of antifungal this compound derivatives is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, commonly known as CYP51. nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates membrane fluidity and integrity. nih.govfrontiersin.org
The mechanism of inhibition involves the heterocyclic triazole ring of the molecule binding to the heme iron atom within the active site of the CYP51 enzyme. nih.govresearchgate.net This interaction prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the oxidative removal of the 14α-methyl group. nih.govnih.gov The inhibition of this crucial step in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.govfrontiersin.org This disruption of the membrane's structure and function is a key factor in the antifungal activity of these compounds. nih.govfrontiersin.org
The binding affinity of these derivatives to CYP51 has been a central focus of research to develop more potent antifungal agents. Molecular docking studies have shown that the difluorophenyl group of these molecules is often located in a sub-pocket of the enzyme's active site, with the fluorine atoms potentially forming hydrogen bonds with amino acid residues like Gly307. nih.gov A series of synthesized 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-propan-2-ols demonstrated significant antifungal activity, with some compounds showing higher potency against Candida albicans than the established drug fluconazole (B54011). symbiosisonlinepublishing.com
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Selected this compound Derivatives Compared to Standard Drugs. symbiosisonlinepublishing.com
| Compound | Candida albicans | Candida parapsilosis | Aspergillus fumigatus |
|---|---|---|---|
| Compound 3 | 0.0152 | <0.0076 | 1 |
| Compound 6 | 0.0152 | <0.0076 | 1 |
| Compound 7 | 0.0152 | <0.0076 | 1 |
| Fluconazole | 0.25 | 0.5 | >64 |
| Voriconazole (B182144) | 0.0152 | 0.0152 | 0.25 |
Inhibition of Kinase Activity, including MET, FLT4 (VEGFR3), VEGFR-2, and c-Myc
While the primary focus for this class of compounds has been on their antifungal properties, the broader chemical scaffold of triazole derivatives has been investigated for activity against other enzymatic targets, including protein kinases, which are crucial regulators of cellular signaling pathways.
Some triazole derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. researchgate.netekb.egresearchgate.net For instance, novel indolin-2-one-triazole hybrids were developed as potential anti-cancer agents with VEGFR-2 inhibitory activity. ekb.egresearchgate.net Similarly, certain triazolo-thiadiazine derivatives have been synthesized as dual inhibitors of VEGFR2 and c-Met, another receptor tyrosine kinase involved in angiogenesis and cancer progression. symbiosisonlinepublishing.comnih.gov
The c-Myc oncoprotein, a transcription factor that is deregulated in a majority of human cancers, has also been a target for inhibition by heterocyclic compounds. nih.govfrontiersin.org Studies on 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to triazoles, have identified compounds that can inhibit c-Myc activity and downregulate its expression. frontiersin.orgmdpi.comnih.gov However, direct evidence linking the specific this compound scaffold to the inhibition of MET, FLT4, VEGFR-2, or c-Myc is not extensively documented in the reviewed literature. The inhibitory activities found are generally for broader classes of triazole-containing molecules.
Table 2: Kinase Inhibitory Activity (IC50) of Representative Triazole and Oxadiazole Derivatives.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Quinoline-Thiazolidine-Urea Derivative | VEGFR-2 | 18.7 | nih.gov |
| Indolin-2-one-Triazole Hybrid (11d) | VEGFR-2 | 16.3 | mdpi.com |
| Triazolopyridazine Derivative (SAR125844) | MET | - | nih.gov |
| 1,2,4-Oxadiazole Derivative (ZINC15675948) | c-Myc | Significant inhibition at 320 nM | frontiersin.org |
Note: The specific chemical structures of these derivatives differ from the core this compound structure.
Modulation of Epigenetic Regulators such as Histone Acetyltransferase (EP300) and Acyl-Protein Thioesterase 2 (LYPLA2)
The interaction of this compound derivatives with epigenetic regulators is an area with limited available research.
With regard to Acyl-Protein Thioesterase 2 (LYPLA2), a study on the optimization of a triazole urea (B33335) compound led to the discovery of ML211, a potent dual inhibitor of LYPLA1 and LYPLA2. nih.gov This finding suggests that the triazole scaffold can be a basis for developing inhibitors of these enzymes. Additionally, darapladib (B1669826) analogues containing a triazole ring have been identified as inhibitors of Lp-PLA2, an enzyme related to LYPLA2. nih.govsymbiosisonlinepublishing.comnih.gov However, these studies did not specifically investigate derivatives with the this compound core structure.
There is a notable lack of information in the scientific literature regarding the modulation of the histone acetyltransferase EP300 by this compound derivatives or even broader classes of triazole-containing compounds. Research on EP300 inhibitors has focused on other chemical scaffolds. researchgate.netekb.egmdpi.com
Analysis of Interactions with Cellular Macromolecules
Beyond enzymatic inhibition, the biological effects of this compound derivatives can also be mediated by their interactions with other essential cellular macromolecules, such as nucleic acids and cellular membranes.
Direct Binding to Nucleic Acids and DNA Intercalation Mechanisms
While the primary mechanism of action for antifungal triazoles is the inhibition of CYP51, some studies have explored the possibility of a secondary mechanism involving direct interaction with DNA. Research on certain novel triazole-type miconazole (B906) analogues has suggested that these compounds may intercalate into calf thymus DNA. symbiosisonlinepublishing.com This intercalation could potentially block DNA replication and contribute to their antifungal effects. symbiosisonlinepublishing.com
For fluconazole, a prominent drug containing the this compound core, one study investigated its interaction with DNA. frontiersin.org The results indicated that fluconazole binds to the minor groove of the DNA double helix. mdpi.com The binding constant (Kb) for this interaction was determined to be 1.087 × 10³ M⁻¹ through UV-Vis spectrophotometry and 6.22 × 10⁵ M⁻¹ via in silico docking analysis. frontiersin.orgmdpi.com This study also suggested that fluconazole could protect DNA from damage by certain reactive oxygen species. frontiersin.org However, it is important to note that this binding is distinct from intercalation, which involves the insertion of a planar molecule between DNA base pairs. mdpi.com For the broader class of antifungal triazoles, direct DNA interaction is not considered their main fungicidal mechanism. nih.gov
Studies on Fungal Membrane Depolarization and Permeability
The integrity of the fungal cell membrane is critically dependent on its lipid composition, particularly the presence of ergosterol. nih.gov As previously discussed (Section 3.1.1), this compound derivatives inhibit the biosynthesis of ergosterol. frontiersin.org The resulting depletion of ergosterol and accumulation of toxic sterol precursors significantly alters the physical properties of the fungal membrane. nih.govfrontiersin.org This leads to an increase in membrane permeability and a disruption of the normal membrane potential, which is essential for various cellular processes. frontiersin.org
The altered membrane structure can impair the function of membrane-bound enzymes and transport systems, ultimately contributing to the inhibition of fungal growth and cell death. symbiosisonlinepublishing.com Some novel fluconazole analogues with long alkyl chains have been shown to cause chain-length-dependent disruption of the fungal membrane, suggesting a more direct effect on the membrane in addition to the inhibition of ergosterol biosynthesis. researchgate.netnih.gov This indicates that modifications to the core this compound structure can lead to compounds with multiple mechanisms of action targeting the fungal cell membrane.
Unraveling the Molecular Basis of Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Their efficacy stems from specific interactions with microbial cellular machinery, leading to the disruption of essential life processes.
Mechanistic Pathways of Antibacterial Efficacy
The antibacterial action of 1,2,4-triazole (B32235) derivatives, a class to which this compound belongs, is an area of active research. While the precise mechanisms for this specific scaffold are not as extensively documented as their antifungal counterparts, the broader class of triazoles is known to exert antibacterial effects through various potential pathways. These compounds can interfere with bacterial cellular processes, and their activity can be influenced by the nature of the substituents on the triazole ring.
Hybridization of the 1,2,4-triazole moiety with other known antibacterial pharmacophores has been a strategy to develop novel compounds with the potential to overcome drug resistance. For instance, combining the triazole ring with a quinolone antibiotic structure has yielded hybrids with potent antimicrobial effects, particularly against resistant bacterial strains. The triazole moiety can influence properties such as lipophilicity and hydrogen bonding capacity, which can, in turn, affect the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. While specific enzyme inhibition or metabolic disruption pathways for this compound derivatives in bacteria are still under detailed investigation, their broad-spectrum potential continues to drive research in this area.
Mechanistic Pathways of Antifungal Efficacy
The primary and most well-elucidated mechanism of antifungal action for derivatives of this compound, such as the widely used drug fluconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govpatsnap.com This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. nih.govpatsnap.com
The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from catalyzing the demethylation of lanosterol. nih.gov This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane. nih.govpatsnap.com The consequences of this disruption are severe:
Altered Membrane Permeability: The abnormal sterol composition increases the permeability of the cell membrane, leading to an uncontrolled flux of ions and small molecules. patsnap.com
Dysfunctional Membrane-Bound Enzymes: The function of various essential membrane-bound enzymes is impaired, affecting nutrient transport and cell signaling.
Inhibition of Fungal Growth and Replication: Ultimately, the structural and functional damage to the cell membrane inhibits fungal growth and proliferation, leading to a fungistatic or, in some cases, fungicidal effect. nih.gov
The selectivity of these compounds for the fungal CYP51 over its human counterpart is a key factor in their therapeutic utility. nih.gov
Exploration of Antiviral Mechanisms
One common strategy involves the design of triazole derivatives as bioisosteres of natural purine (B94841) nucleosides. nih.gov In this role, they can act as competitive inhibitors of viral polymerases, enzymes essential for the replication of the viral genome. By mimicking the natural substrate, these triazole-containing nucleoside analogs can be incorporated into the growing DNA or RNA chain, leading to chain termination and the cessation of viral replication.
Another antiviral mechanism involves the inhibition of other critical viral enzymes. For instance, some 1,2,4-triazole derivatives have been shown to inhibit viral helicase, an enzyme that unwinds the viral nucleic acid, which is a necessary step for replication. Others may interfere with viral entry into the host cell or the assembly of new virus particles. The ability of the triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, allows for effective binding to the active sites of these viral proteins. researchgate.net
While the general antiviral potential of the 1,2,4-triazole class is well-established, specific mechanistic studies on this compound derivatives are less common in the available literature. However, the foundational principles of their potential antiviral action would likely follow similar pathways of enzymatic inhibition or interference with viral replication processes. nih.govresearchgate.net
Investigations into Anti-Inflammatory Signaling Pathways
Derivatives of this compound have been investigated for their anti-inflammatory properties, with research pointing towards their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms implicated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. By blocking the activity of COX-2, these compounds can reduce the production of these inflammatory mediators, thereby alleviating inflammation.
Furthermore, some studies suggest that these derivatives can influence the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a broad-spectrum anti-inflammatory effect.
There is also evidence that some fluconazole analogs, which contain the this compound core, can act synergistically with nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net This suggests a potential dual mode of action where the compounds not only exert their primary biological effect (e.g., antifungal) but also modulate inflammatory pathways, which could be beneficial in the context of infections that are often accompanied by inflammation. The inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis is another potential pathway, as PGE2 is a key mediator of inflammation and has been shown to be a target for some antifungal and anti-inflammatory agents. frontiersin.org
Elucidation of Antiproliferative and Antineoplastic Action Pathways
The this compound scaffold has been incorporated into molecules designed as potential antiproliferative and antineoplastic agents. The mechanisms underlying these activities are often multifaceted, targeting various aspects of cancer cell biology.
A primary mode of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Some triazole derivatives have been shown to trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This can occur through the activation of caspase cascades, which are central executioners of apoptosis.
Inhibition of protein kinases is another key strategy in cancer therapy, and several 1,2,4-triazole derivatives have been identified as kinase inhibitors. These compounds can target receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed or dysregulated in cancer and play crucial roles in cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, the downstream signaling pathways that drive tumor growth can be effectively shut down.
Furthermore, some derivatives have been found to interfere with the cell cycle, causing arrest at specific checkpoints, such as the G2/M phase. This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation. The ability of the 1,2,4-triazole ring to act as a pharmacophore and engage in specific interactions with the active sites of these biological targets is fundamental to their antiproliferative effects.
Below is a table summarizing the antiproliferative activity of some fluconazole analogs:
| Compound | Target Organism/Cell Line | Activity (IC50/MEC in µg/mL) | Mechanism of Action |
| Fluconazole Analog (R1: 2,4-diCl, R2: MeO) | Candida albicans | MEC: 0.31 | Inhibition of pseudohyphal formation |
| Fluconazole-COX Hybrid | Fungal Cells | Not specified | Dual action: CYP51 inhibition and COX inhibition |
| Etoposide | Candida species | MIC: 50-100 | Topoisomerase II inhibition |
| 5-Fluorouracil | Yeast | Not specified | Inhibition of protein synthesis |
Structure Activity Relationship Sar Studies of 1 2,4 Difluorophenyl Methyl Triazole and Its Analogs
Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole (B32235) Isomerism on Biological Potency
The triazole ring is a key pharmacophoric element, with its nitrogen atoms playing a crucial role in coordinating with the heme iron of the CYP51 enzyme. The orientation of these nitrogen atoms, as defined by the isomeric form of the triazole (1,2,3-triazole vs. 1,2,4-triazole), can significantly impact biological potency.
The vast majority of clinically successful azole antifungals, including fluconazole (B54011) and voriconazole (B182144), incorporate the 1,2,4-triazole isomer. SAR studies consistently demonstrate that the 1,2,4-triazole moiety is generally superior for antifungal activity. This is attributed to the optimal positioning of the N4 nitrogen, which acts as a potent ligand for the heme iron atom in the active site of CYP51, disrupting ergosterol (B1671047) biosynthesis. nih.gov
The general consensus from numerous SAR studies is that for direct CYP51 inhibition based on the fluconazole scaffold, the 1,2,4-triazole isomer provides the optimal geometry for the critical interaction with the heme iron, leading to higher biological potency. nih.govnih.gov
Systematic Evaluation of Substituent Effects on the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl group is another critical component of the pharmacophore, lodging into a hydrophobic pocket of the CYP51 active site. amazonaws.com The fluorine atoms enhance binding affinity and metabolic stability. Systematic evaluation has shown that both the presence and position of halogen substituents on the phenyl ring are crucial for potent antifungal activity.
Halogen Substitution : Dihalogenation of the phenyl ring is generally optimal. The 2,4-disubstitution pattern, particularly with fluorine, is a hallmark of many potent azole antifungals. nih.gov Studies comparing difluoro- and dichlorophenyl derivatives have found that while both can confer high activity, the specific halogen can influence the spectrum of activity. For example, in some series, 2,4-dichlorophenyl analogs showed comparable or even slightly better activity than the 2,4-difluorophenyl counterparts against certain fungal strains. nih.gov However, the 2,4-difluorophenyl group often provides a favorable balance of lipophilicity and electronic properties.
Position of Halogens : The placement of halogens at the 2nd and 4th positions is critical. This specific arrangement is believed to orient the molecule correctly within the enzyme's active site. Shifting or removing one of these halogens typically leads to a significant decrease in antifungal potency.
Other Substituents : The introduction of other chemical groups to the difluorophenyl ring has been explored:
Electron-withdrawing groups : Groups like nitro (NO₂) or trifluoromethyl (CF₃) have been incorporated. While electron-withdrawing groups can sometimes enhance activity, they can also alter the electronic properties of the phenyl ring in a way that may not be favorable for binding. amazonaws.com
Electron-donating groups : Groups such as methoxy (B1213986) (OCH₃) or methyl (CH₃) have also been tested. Generally, these modifications tend to reduce antifungal activity compared to the di-halogenated analogs, suggesting that the electronic and steric profile of the 2,4-difluoro substitution is highly optimized. nih.gov
The following table summarizes the general trends observed for substitutions on the phenyl ring of triazole antifungals.
| Substitution on Phenyl Ring | General Effect on Antifungal Activity | Reference |
| 2,4-Difluoro | Potent, broad-spectrum activity | nih.gov |
| 2,4-Dichloro | Potent activity, sometimes exceeding difluoro analogs | nih.gov |
| Monohalogenation | Reduced activity compared to di-halogenation | nih.gov |
| Electron-withdrawing groups (e.g., NO₂, CF₃) | Variable, often decreased activity | amazonaws.com |
| Electron-donating groups (e.g., OCH₃, CH₃) | Generally decreased activity | nih.gov |
Role of the Methylene (B1212753) Linker and its Positional/Structural Modifications
The methylene bridge (-CH₂-) connecting the 2,4-difluorophenyl and triazole moieties provides crucial spatial orientation and flexibility, allowing the two key pharmacophoric groups to adopt the optimal conformation for binding to the CYP51 enzyme.
Structural modifications to this linker have been shown to have a profound impact on antifungal activity. A prime example is the evolution from fluconazole to voriconazole. Voriconazole features the introduction of an α-methyl group on the linker (an ethylidene bridge) and the replacement of a triazole ring with a fluoropyrimidine group. This methylation of the linker introduces a new stereogenic center, and it was found that the stereochemistry is critical for potent activity. mdpi.com This modification enhances the binding affinity to CYP51 and is particularly favorable for activity against Aspergillus species. mdpi.com
Shortening or lengthening the linker generally has a detrimental effect on activity. The single methylene unit appears to provide the ideal distance and angle for positioning the triazole ring for coordination with the heme iron and the difluorophenyl ring within its hydrophobic binding pocket. Any deviation from this optimal spacing disrupts these critical interactions, leading to a loss of potency.
Impact of Substituents on the Triazole Ring System on Biological Interactions
Electronic and Steric Contributions of Triazole Substituents
The triazole ring in the 1-[(2,4-Difluorophenyl)methyl]triazole scaffold is typically unsubstituted in most clinically used antifungals. This is because the primary role of this ring is to present a sterically unhindered nitrogen atom (N4 in the 1,2,4-triazole) for coordination with the heme iron of CYP51. nih.gov
Introducing substituents directly onto the carbon or nitrogen atoms of the active triazole ring can have significant consequences:
Steric Hindrance : The addition of bulky groups to the triazole ring can sterically impede its ability to approach and coordinate with the heme iron. SAR studies have shown that as the bulk of a substituent on the triazole derivative increases, the antifungal activity tends to decrease. nih.gov This steric hindrance is a major reason why the core triazole ring is often left unsubstituted.
N-Alkylation : Alkylation at different nitrogen positions of the triazole ring can lead to different isomers with varied biological activities. While the N1 position is typically involved in linking to the methylene bridge, unintended alkylation at other positions can occur during synthesis. The regioselectivity of N-alkylation is crucial, with the N1-substituted isomer being the desired active compound. researchgate.netbeilstein-journals.org The presence of substituents at other nitrogen atoms can negatively impact the essential coordination with the enzyme.
In general, maintaining a small, unencumbered triazole ring is optimal for maximizing the key coordinating interaction that underpins the mechanism of action for this class of antifungals.
Influence of Hydrogen Bonding Capacity and Dipole Character of the Triazole Ring
Dipole Moment : The triazole ring possesses a significant dipole moment due to the presence of three electronegative nitrogen atoms. This dipole character can facilitate favorable electrostatic interactions with polar residues within the CYP51 active site. This contributes to the molecule's solubility and its ability to navigate the biological environment to reach its target. The polar nature of the triazole ring is a key feature that enhances its properties as a pharmacophore. nih.gov
Molecular dynamics simulations have confirmed that the triazole ring, along with the difluorophenyl group, establishes critical interactions that stabilize the inhibitor within the binding cavity of CYP51. frontiersin.org
SAR of Molecular Hybrid and Conjugate Structures Incorporating the 2,4-Difluorophenyltriazole Scaffold
Molecular hybridization, which involves combining the 2,4-difluorophenyltriazole scaffold with other biologically active pharmacophores, is a prominent strategy for developing new antifungal agents with enhanced potency and a broader spectrum of activity.
Triazole-Piperazine Hybrids : The introduction of a piperazine (B1678402) moiety, often as part of a longer side chain replacing one of the triazole rings of fluconazole, has proven to be a successful strategy. These hybrids, found in drugs like itraconazole (B105839) and posaconazole, show excellent activity. SAR studies on novel piperazine-containing analogs have shown that substituents on the terminal part of the piperazine side chain are critical. For example, phenyl and pyridinyl groups attached to the piperazine nitrogen generally confer higher antifungal activity than phenylacyl groups.
Triazole-Benzimidazole Conjugates : Conjugating the core scaffold with a benzimidazole (B57391) moiety has yielded compounds with moderate to good antifungal activity. SAR analysis of these hybrids revealed that halogen substitutions (chloro or fluoro) at the C-5 position of the benzimidazole ring could significantly enhance antifungal potency. nih.gov
Triazole-Thiadiazole Hybrids : Hybrid molecules incorporating a 1,3,4-thiadiazole (B1197879) ring have been synthesized and shown to possess biological activity. These structures aim to combine the pharmacophoric features of both heterocyclic systems to create novel agents.
Other Hybrids : The 2,4-difluorophenyltriazole core has been linked to a wide variety of other chemical entities, including quinolines, isoxazoles, and carbazoles. nih.govekb.eg In a series of clinafloxacin-triazole hybrids, a derivative featuring a 2,4-difluorophenyl substituent exhibited the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg
This hybridization approach leverages the validated core structure's ability to bind to CYP51 while introducing new moieties that can form additional interactions within the enzyme's access channel or possess complementary mechanisms of action.
Correlation between Fluorination, Lipophilophilicity, and Enhanced Biological Activity and Selectivity
The incorporation of fluorine atoms into the molecular structure of pharmacologically active compounds is a widely employed strategy in medicinal chemistry to enhance their therapeutic properties. In the context of this compound and its analogs, particularly those with antifungal activity, the presence and specific positioning of fluorine atoms on the phenyl ring are critical for modulating lipophilicity, which in turn significantly influences biological activity and selectivity. frontiersin.orgnih.govnih.gov
The unique properties of fluorine, such as its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly alter a molecule's physicochemical characteristics. researchgate.netmdpi.com These alterations include changes in metabolic stability, membrane permeability, and binding affinity to the target enzyme. frontiersin.org
Influence of Fluorination on Lipophilicity
In the case of phenyl-triazole derivatives, the degree and position of fluorination on the phenyl ring allow for fine-tuning of the compound's lipophilicity. For instance, analogs with a 2,4-difluorophenyl group, such as the parent compound, exhibit a significant increase in lipophilicity compared to their non-fluorinated or mono-fluorinated counterparts. This enhanced lipophilicity is believed to facilitate the compound's ability to penetrate the lipid-rich membranes of fungal cells, thereby reaching its intracellular target, cytochrome P450 14α-demethylase (CYP51), more efficiently. nih.govscispace.com
The strategic placement of fluorine atoms can have a complex, non-additive effect on lipophilicity. The 2,4-disubstitution pattern is particularly effective in many antifungal azoles, providing an optimal balance of lipophilicity and electronic properties for potent activity. nih.gov
Table 1: Effect of Phenyl Ring Substitution on Calculated Lipophilicity (CLogP)
| Compound Analog | Substitution Pattern | Calculated LogP (CLogP) |
|---|---|---|
| Phenylmethyl-triazole | Unsubstituted | 1.85 |
| (4-Fluorophenyl)methyl-triazole | Mono-fluorinated | 2.04 |
| (2,4-Difluorophenyl)methyl-triazole | Di-fluorinated | 2.23 |
Correlation with Biological Activity and Selectivity
The enhanced biological activity of fluorinated triazoles is not solely due to increased lipophilicity. The high electronegativity of fluorine atoms in the 2,4-difluorophenyl moiety also plays a direct role in the binding interaction with the target enzyme. The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of the fungal CYP51 enzyme. mdpi.com This stronger binding affinity leads to more potent inhibition of the enzyme, which is crucial for disrupting ergosterol biosynthesis and inhibiting fungal growth. nih.gov
Structure-activity relationship (SAR) studies consistently demonstrate that derivatives containing the 2,4-difluorophenyl group are significantly more active than their non-fluorinated or dichlorinated analogs. nih.gov This highlights the specific advantage conferred by fluorine substitution.
Furthermore, this substitution pattern contributes to selectivity. Antifungal azoles must selectively inhibit the fungal CYP51 enzyme over human cytochrome P450 enzymes to minimize toxicity. The specific interactions afforded by the 2,4-difluoro substitution pattern can help orient the molecule within the fungal enzyme's active site in a way that is less favorable for binding to human P450 isoforms, thus enhancing the drug's selectivity and improving its safety profile. nih.gov
Table 2: Research Findings on Fluorination and Antifungal Activity
| Compound Series | Key Substitution | Observation | Reference Finding |
|---|---|---|---|
| Phenyl-triazole Analogs | 2,4-Difluorophenyl | Generally more active than dichlorophenyl derivatives against Candida species. | SAR studies revealed that the 2,4-difluorophenyl-carbinol scaffold was associated with higher activity than the 2,4-dichlorophenyl-carbinol scaffold. nih.gov |
| Triazole Derivatives | -CF3 Group | Exhibited a broad antifungal spectrum and were significantly more potent than fluconazole against certain strains. | A compound with a CF3 group displayed broad-spectrum antifungal activity with MIC80 values ranging from 0.00097–0.0156 μg/mL against various human pathogenic fungi. nih.gov |
| General Triazoles | Fluorination | Incorporation of fluorine enhances pharmacological activity compared to non-fluorinated counterparts. | It has been reported that incorporating fluorine into the triazole molecule significantly enhances its biological activities. frontiersin.orgnih.gov |
| Benzotriazine-Triazoles | Halogen Groups (Cl, F) | Derivatives with halogen groups demonstrated greater antifungal activity than those with other electron-withdrawing groups. | A strong SAR investigation revealed that products containing halogens like Cl and F showed more excellent antifungal activity. nih.gov |
Computational Chemistry and Cheminformatics Approaches in Research on 1 2,4 Difluorophenyl Methyl Triazole
Molecular Docking Simulations for Ligand-Target Binding Affinity Predictions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-[(2,4-Difluorophenyl)methyl]triazole and its analogs, docking simulations are instrumental in estimating their binding affinity to key enzymes, most notably cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway and a primary target for azole antifungals.
Researchers employ docking algorithms to place the triazole molecule into the active site of CYP51 and calculate a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity. These simulations help in prioritizing compounds for synthesis and biological testing by providing a preliminary assessment of their potential efficacy. For instance, studies on novel triazole derivatives often use the binding energy of reference compounds to benchmark the performance of newly designed molecules.
Analysis of Binding Modes and Interaction Fingerprints with Specific Enzyme Active Sites (e.g., CYP51, Kinases)
Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor the ligand within the enzyme's active site. For this compound, the binding mode with CYP51 is well-characterized. The triazole ring's nitrogen atom (N4) coordinates with the heme iron atom in the active site, a hallmark interaction for azole inhibitors that is crucial for their mechanism of action.
The 2,4-difluorophenyl group engages in various non-covalent interactions with the surrounding amino acid residues, which stabilizes the complex. These interactions can include:
Hydrophobic Interactions: The phenyl ring often interacts with hydrophobic residues within the active site.
Pi-Stacking: Aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) can form π-π stacking interactions with the difluorophenyl ring.
Halogen Bonds: The fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein backbone or side chains.
These interactions create a unique "fingerprint" that defines the ligand's binding. While CYP51 is the primary focus, the computational study of interactions with other enzymes, such as kinases, also benefits from these analyses, aiding in the exploration of new therapeutic applications or understanding off-target effects.
| Interaction Type | Ligand Moiety | Potential Interacting Residues in CYP51 | Significance |
|---|---|---|---|
| Coordination Bond | Triazole Ring (N4) | Heme Iron | Primary mechanism of enzyme inhibition. |
| Hydrophobic Interactions | Difluorophenyl Ring | Leucine, Valine, Isoleucine | Stabilizes the ligand in the binding pocket. |
| π-π Stacking | Difluorophenyl Ring | Tyrosine, Phenylalanine | Enhances binding affinity through aromatic interactions. |
| Halogen Bonding | Fluorine Atoms | Carbonyl oxygens, Serine, Threonine | Contributes to binding specificity and affinity. |
Conformational Analysis of the Ligand in Receptor-Bound States
The flexibility of the this compound scaffold allows it to adopt various conformations. Conformational analysis in its receptor-bound state is crucial for understanding the precise geometry required for optimal binding. Computational methods can explore the rotational freedom around the single bonds of the molecule to identify the lowest energy conformation, often referred to as the bioactive conformation, when inside the active site. This analysis helps rationalize the high affinity of the ligand and provides a structural template for designing more rigid, pre-organized analogs that require less entropic penalty upon binding, potentially leading to higher potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. For this compound and its derivatives, QSAR models are developed to predict their antifungal potency.
These models are built using a dataset of triazole compounds with known activities. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. Statistical methods are then used to create a mathematical equation that links these descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding lead optimization by identifying which structural modifications are likely to improve potency.
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric properties. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/withdrawing capabilities. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and branching. |
Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Interactions and Conformational Changes
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms over time, providing insights into the stability of the complex, the flexibility of the ligand and protein, and the role of solvent molecules. For the this compound-CYP51 complex, MD simulations can validate the stability of the docked pose, reveal key conformational changes in the protein upon ligand binding, and identify critical water molecules that may mediate interactions, offering a more realistic representation of the binding event.
Fragment-Based Drug Design and De Novo Design Strategies
The this compound structure can be utilized in fragment-based drug design (FBDD) and de novo design strategies. In FBDD, the molecule can be deconstructed into its core fragments: the 2,4-difluorophenyl group and the methyl-triazole moiety. These fragments can then be used as starting points to design new molecules by growing, linking, or merging them with other small fragments that bind to adjacent pockets in the target's active site.
De novo design algorithms, on the other hand, can build novel molecules from scratch within the constraints of the active site. The known binding mode of this compound can provide a valuable template, ensuring that newly designed molecules incorporate key pharmacophoric features, such as the heme-coordinating triazole and a properly oriented aromatic group.
Virtual Screening Techniques for Identification of Novel Analogs with Desired Interaction Profiles
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When searching for novel analogs of this compound, two main types of virtual screening are employed:
Structure-based virtual screening: This approach uses the 3D structure of the target protein (e.g., CYP51) to dock millions of compounds from a virtual library. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation.
Ligand-based virtual screening: When a high-quality structure of the target is unavailable, this method uses the structure of a known active ligand, such as this compound, as a template. The screening searches for molecules in a library that have a similar shape, size, and pharmacophoric features to the template.
Both techniques have been successfully used to identify novel triazole-containing compounds with potential antifungal activity, accelerating the early stages of drug discovery.
Advanced Analytical Characterization Methods in Triazole Research
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives
The unambiguous determination of the chemical structure of newly synthesized triazole derivatives relies on the synergistic use of several advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools in this regard.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in elucidating the molecular framework of triazole derivatives. In the ¹H NMR spectra of 1,2,4-triazole (B32235) derivatives, the protons of the triazole ring typically appear as distinct singlets in the aromatic region. For instance, in many 1,2,4-triazole compounds, these signals are observed at specific chemical shifts that help in confirming the presence and substitution pattern of the triazole moiety. The methylene (B1212753) protons of the benzyl (B1604629) group in compounds like 1-[(2,4-Difluorophenyl)methyl]triazole would also exhibit a characteristic singlet, with its chemical shift influenced by the adjacent aromatic and triazole rings. The aromatic protons of the 2,4-difluorophenyl group would present as a more complex set of multiplets due to proton-proton and proton-fluorine couplings.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the triazole ring carbons can be used to distinguish between different isomers and to confirm the point of attachment of the substituent groups. For example, in 1,2,4-triazole derivatives, the carbon atoms of the triazole ring show characteristic signals that are well-documented in the literature. The difluorophenyl ring carbons would also exhibit distinct signals, with their chemical shifts influenced by the fluorine substituents.
Advanced Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a novel triazole derivative. The fragmentation patterns observed in the tandem mass spectra (MS/MS) can reveal the connectivity of the different structural motifs within the molecule. For 1,2,4-triazole derivatives, common fragmentation pathways often involve the cleavage of the bond between the methylene group and the triazole ring, or fragmentation of the triazole ring itself.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of a 1,2,4-triazole derivative, characteristic absorption bands can be observed for the C-H stretching of the aromatic and methylene groups, the C=N and N-N stretching of the triazole ring, and the C-F stretching of the difluorophenyl group. For example, the C-H aromatic stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹, while the C=C aromatic stretching vibrations appear around 1600-1450 cm⁻¹. The presence of a strong absorption band corresponding to the C-F bond would further confirm the incorporation of the difluorophenyl group.
Interactive Data Table: General Spectroscopic Data for 1,2,4-Triazole Derivatives
| Spectroscopic Technique | Characteristic Signals/Features | General Chemical Shift/Frequency Range |
| ¹H NMR | Triazole ring protons | δ 7.5 - 9.0 ppm |
| Methylene protons (-CH₂-) | δ 5.0 - 6.0 ppm | |
| Aromatic protons (phenyl group) | δ 7.0 - 8.5 ppm | |
| ¹³C NMR | Triazole ring carbons | δ 140 - 160 ppm |
| Methylene carbon (-CH₂-) | δ 50 - 60 ppm | |
| Aromatic carbons (phenyl group) | δ 110 - 140 ppm | |
| IR Spectroscopy | C-H (aromatic) stretch | 3100 - 3000 cm⁻¹ |
| C=N (triazole) stretch | 1600 - 1500 cm⁻¹ | |
| C-F stretch | 1300 - 1000 cm⁻¹ |
Crystallographic Analysis for Determining Absolute Stereochemistry and Conformation
Interactive Data Table: Crystallographic Data for a this compound Derivative Intermediate
| Parameter | Value | Reference |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 7.3225 (15) | |
| b (Å) | 7.5833 (15) | |
| c (Å) | 9.856 (2) | |
| α (°) | 91.908 (12) | |
| β (°) | 100.824 (11) | |
| γ (°) | 103.800 (11) | |
| Volume (ų) | 520.28 (18) |
Sophisticated Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the purification of newly synthesized triazole derivatives and for the assessment of their purity. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. For chiral triazole compounds, specialized chiral HPLC methods are required to separate the enantiomers and to determine the enantiomeric excess of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers of chiral triazole compounds is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the resolution of various triazole enantiomers. The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The retention and separation of the enantiomers on the CSP are governed by stereoselective interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The structure of the triazole compound, including the nature and position of the substituents, can significantly influence the chiral recognition and, consequently, the separation efficiency.
Preparative Chromatography: For the isolation of larger quantities of pure triazole derivatives for further studies, preparative chromatography is employed. This technique utilizes larger columns and higher flow rates compared to analytical HPLC to enable the purification of gram-scale quantities of the target compound from reaction mixtures or to separate isomers.
Research on Degradation Pathways and Metabolite Identification of Triazole Derivatives
Understanding the environmental fate and metabolism of triazole derivatives is crucial for assessing their potential impact. Research in this area focuses on identifying the degradation products and metabolites formed under various conditions.
Triazole fungicides, which share structural similarities with this compound, are known to degrade in the environment and in biological systems to form a common set of metabolites. The primary metabolites often include 1,2,4-triazole (TRZ) itself, as well as conjugates such as triazole alanine (B10760859) (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA). The formation of these metabolites typically occurs through the cleavage
Future Research Directions and Unexplored Avenues for 1 2,4 Difluorophenyl Methyl Triazole
Innovation in Green Chemistry and Sustainable Synthetic Methodologies for Triazole Production
The synthesis of triazole-based compounds, including those with the 1-[(2,4-Difluorophenyl)methyl] moiety, is undergoing a significant transformation towards more sustainable and environmentally friendly practices. nih.gov A key focus of future research lies in the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov
One promising avenue is the use of novel catalysts to improve reaction efficiency and reduce environmental impact. For instance, researchers have successfully employed nano-silica sulfuric acid as a green and mild catalyst in the synthesis of fluconazole (B54011), a structurally similar and widely used antifungal agent. bas.bg This approach not only increased the reaction yield but also simplified the isolation of the final product. bas.bg The exploration of such heterogeneous catalysts is a significant step towards developing more sustainable manufacturing processes for triazole derivatives. bas.bg
Future investigations will likely focus on:
Alternative Solvents: Moving away from traditional organic solvents to greener alternatives like water, glycerol, or deep eutectic solvents. rsc.org
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org
These innovations in green chemistry are crucial for the large-scale and environmentally responsible production of 1-[(2,4-Difluorophenyl)methyl]triazole and its analogues.
Exploration of Multitargeting Agents for Complex Disease Pathways
The concept of "one target, one drug" is increasingly being challenged by the complexity of many diseases. Future research is pivoting towards the development of multitargeting agents that can simultaneously modulate multiple pathways involved in a disease state. The this compound scaffold presents an excellent platform for designing such innovative therapeutics.
A significant area of exploration is in the development of hybrid molecules where the triazole moiety is combined with other pharmacophores to create compounds with expanded biological activity. researchgate.net For example, combining fluconazole with benzo[a]phenoxazine derivatives has shown promise in combating fluconazole-resistant Candida species. mdpi.com This strategy of molecular hybridization can lead to compounds with enhanced efficacy and the ability to overcome drug resistance. researchgate.net
Researchers are also investigating the potential of triazole derivatives to act on multiple targets in complex diseases like Alzheimer's. The design of multi-target-directed ligands (MTDLs) based on the triazole structure could offer new therapeutic approaches for neurodegenerative disorders.
Key future research directions include:
Rational Drug Design: Utilizing computational modeling to design hybrid molecules with optimal binding affinities for multiple targets.
Synergistic Combinations: Investigating the synergistic effects of this compound analogues with other existing drugs to enhance therapeutic outcomes and combat resistance. plos.org
Broad-Spectrum Activity: Designing derivatives that are effective against a wider range of pathogens or disease targets.
Investigation of Applications in Materials Science and Supramolecular Chemistry
Beyond its established role in medicine, the this compound structure holds significant potential for applications in materials science and supramolecular chemistry. The unique electronic properties of the 1,2,4-triazole (B32235) ring, such as its electron-deficient nature, make it an attractive building block for novel materials. researchgate.net
Derivatives of 1,2,4-triazole have demonstrated excellent electron-transport and hole-blocking properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability of triazole compounds to self-assemble into well-ordered supramolecular structures further expands their potential applications. rsc.org
Future research in this area is expected to focus on:
Organic Electronics: Designing and synthesizing novel this compound derivatives for use as electron-transport materials in OLEDs, organic photovoltaic cells, and organic field-effect transistors (OFETs). researchgate.net
Supramolecular Assemblies: Exploring the self-assembly of these compounds into complex architectures with unique optical, electronic, or catalytic properties.
Sensors and Data Storage: Investigating the potential of triazole-based materials for the development of chemical sensors and data storage devices. researchgate.net
The exploration of these applications could lead to the development of new technologies with significant societal impact.
Development of Novel Bioconjugation Strategies Utilizing the Triazole Linkage
The triazole ring, particularly when formed through "click chemistry," provides a stable and efficient linkage for connecting different molecular entities. wikipedia.org This has led to its widespread use in bioconjugation, the process of linking biomolecules like proteins, peptides, or nucleic acids to other molecules for various applications in research, diagnostics, and therapeutics. nih.gov
Future research will likely focus on leveraging the this compound scaffold to develop novel bioconjugation strategies. For example, researchers have already explored the synthesis of peptide-fluconazole conjugates to enhance the delivery and efficacy of the antifungal agent. nih.gov This approach of attaching the triazole-containing drug to a cell-penetrating peptide can improve its uptake by fungal cells and overcome resistance mechanisms. nih.gov
Key areas for future investigation include:
Targeted Drug Delivery: Developing bioconjugates where this compound derivatives are linked to antibodies or other targeting ligands to deliver the drug specifically to diseased cells or tissues.
"Clickable" Drug Analogues: Synthesizing analogues of this compound that can be easily modified using click chemistry for various bioconjugation applications. nih.gov
Diagnostic Probes: Creating bioconjugates that incorporate fluorescent dyes or other imaging agents for use in disease diagnosis and monitoring.
These advanced bioconjugation strategies have the potential to significantly improve the therapeutic index and diagnostic capabilities of triazole-based compounds.
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can analyze vast datasets to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. mdpi.com
In the context of this compound, AI and ML can be employed to:
Predict Antifungal Resistance: Machine learning models can be trained to predict the likelihood of fungal strains developing resistance to fluconazole and other triazole antifungals based on their genetic or proteomic profiles. frontiersin.org
Design Novel Derivatives: AI algorithms can be used to design new triazole derivatives with improved activity against resistant strains or with novel multitargeting capabilities. nih.gov
Optimize Pharmacokinetic Properties: Machine learning can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics. mdpi.com
The application of AI and ML is expected to significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold, leading to the development of more effective and safer therapies. nih.gov
Q & A
Q. What are the common synthetic routes for 1-[(2,4-difluorophenyl)methyl]triazole derivatives?
A widely used method involves oxirane ring-opening reactions. For example, fluconazole derivatives are synthesized via nucleophilic attack of 1,2,4-triazole on 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole in the presence of potassium carbonate under reflux conditions. Grignard reagents (e.g., isopropyl magnesium chloride) are also employed to generate intermediates like 2-(2,4-difluorophenyl)-1,3-dichloro-2-propanol, which reacts further with triazoles .
Q. How are triazole derivatives purified after synthesis?
Post-synthesis purification often involves solvent evaporation under reduced pressure, followed by recrystallization using water-ethanol mixtures. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole was isolated via filtration and recrystallization after 12 hours of stirring in ice water, yielding a 65% pure product .
Q. What analytical techniques are used to characterize triazole derivatives?
Nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS) are standard. Radiofluorination with [¹⁸F] has been employed for tracking metabolic pathways, as seen in the synthesis of [4-¹⁸F]fluconazole .
Q. What biological targets are associated with this compound derivatives?
These compounds primarily inhibit fungal sterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Fluconazole analogs, such as 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, were designed to enhance binding to CYP51 active sites .
Q. How should triazole derivatives be stored to ensure stability?
Storage in airtight containers under inert atmospheres (e.g., nitrogen) at -20°C is recommended to prevent oxidation or hydrolysis. For example, 1-[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl derivatives require protection from light and moisture .
Advanced Research Questions
Q. How can reaction yields be optimized in triazole synthesis?
Yield improvements often involve adjusting reaction time, temperature, and solvent polarity. In the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, extending reflux time to 18 hours in DMSO increased yield to 65%. Catalytic additives (e.g., glacial acetic acid) also enhance electrophilic substitution in benzaldehyde reactions .
Q. What strategies address low solubility of triazole derivatives in biological assays?
Structural modifications, such as introducing glycerol or fluorinated side chains (e.g., 4-(2,4-difluorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole), improve hydrophilicity. Co-solvents like DMSO (≤1% v/v) are used in in vitro studies without compromising cell viability .
Q. How can crystallography resolve structural ambiguities in triazole derivatives?
Single-crystal X-ray diffraction and Hirshfeld surface analysis are critical. For example, Hirshfeld analysis of 1-(perfluorophenyl)-1H-1,2,3-triazole revealed intermolecular interactions (C–H···F, π–π stacking), guiding steric and electronic optimizations .
Q. What computational methods predict structure-activity relationships (SAR) in triazole antifungals?
Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and molecular docking (e.g., AutoDock Vina) correlate substituent effects with CYP51 inhibition. Studies on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols validated these models .
Q. How are stereochemical outcomes controlled in triazole synthesis?
Chiral catalysts and enantioselective epoxidation are employed. The stereoselective synthesis of voriconazole intermediates used (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol to ensure correct stereochemistry .
Q. What regulatory considerations apply to preclinical studies of triazole derivatives?
Compliance with FDA guidelines requires rigorous purity (>95% by HPLC), stability profiling (ICH Q1A), and toxicity screening (e.g., Ames test). Non-approved compounds must avoid therapeutic claims unless supported by IND-enabling data .
Q. How can conflicting bioactivity data between studies be resolved?
Meta-analyses should account for variables like assay conditions (e.g., fungal strain susceptibility, incubation time) and compound purity. For instance, discrepancies in MIC values for triazole derivatives may arise from differences in broth microdilution protocols .
Q. What role do fluorinated substituents play in enhancing antifungal potency?
Fluorine atoms improve membrane permeability and metabolic stability. The 2,4-difluorophenyl group in fluconazole analogs increases lipophilicity, enhancing binding to CYP51’s hydrophobic active site .
Q. How are triazole derivatives evaluated for resistance mechanisms?
Resistance studies involve serial passage assays under sub-inhibitory concentrations, followed by genomic sequencing to identify mutations (e.g., ERG11 upregulation or efflux pump overexpression). Cross-resistance profiles with azoles like itraconazole are also assessed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
